

(1R,2R)-N-Boc-1,2-cyclohexanediamine CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R,2R)-N-Boc-1,2-cyclohexanediamine

Cat. No.: B3020936

[Get Quote](#)

An In-depth Technical Guide to **(1R,2R)-N-Boc-1,2-cyclohexanediamine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **(1R,2R)-N-Boc-1,2-cyclohexanediamine**, a critical chiral building block in modern organic synthesis and drug discovery. Its unique stereochemistry and versatile reactivity make it an invaluable tool for the asymmetric synthesis of complex molecules.

Chemical Identity and Properties

(1R,2R)-N-Boc-1,2-cyclohexanediamine, also known as tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate, is a mono-protected derivative of (1R,2R)-(-)-1,2-diaminocyclohexane. The presence of the Boc (tert-butoxycarbonyl) protecting group on one of the amino groups allows for selective functionalization of the free amine, making it a cornerstone in the construction of chiral ligands, catalysts, and pharmaceutical intermediates.

CAS Number: 146504-07-6[1][2][3][4]

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1][3]
Molecular Weight	214.30 g/mol	[1][3]
Appearance	White to yellowish powder or solid	[2]
Optical Activity	[α]/D -26±2°, c = 1 in chloroform	
Optical Purity (ee)	≥99.0%	
Solubility	Soluble in DMSO (50 mg/mL)	[2][4]
Storage	Powder: -20°C for 3 years	[2]

Applications in Synthesis and Drug Development

The utility of **(1R,2R)-N-Boc-1,2-cyclohexanediamine** spans various domains of chemical research, primarily driven by its chirality and the differential reactivity of its two amino groups.

- **Chiral Ligand Synthesis:** The free amine can be readily elaborated to form a wide array of chiral ligands for asymmetric catalysis. These ligands are instrumental in metal-catalyzed reactions such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.
- **Organocatalysis:** The compound itself can act as an organocatalyst. For instance, it has been successfully employed in the intramolecular desymmetrization of cyclohexanones to produce 2-azabicyclo[3.3.1]nonane derivatives.
- **Pharmaceutical Intermediates:** It serves as a crucial starting material in the synthesis of active pharmaceutical ingredients (APIs), particularly those requiring specific stereoisomers for their biological activity. Its applications are noted in the development of drugs targeting neurological disorders.
- **Catalyst Development:** It is a precursor for synthesizing chiral nickel catalysts used in enantioselective Michael addition reactions of 1,3-dicarbonyl compounds to nitroalkenes.

Experimental Protocol: Synthesis of a Chiral Nickel Catalyst

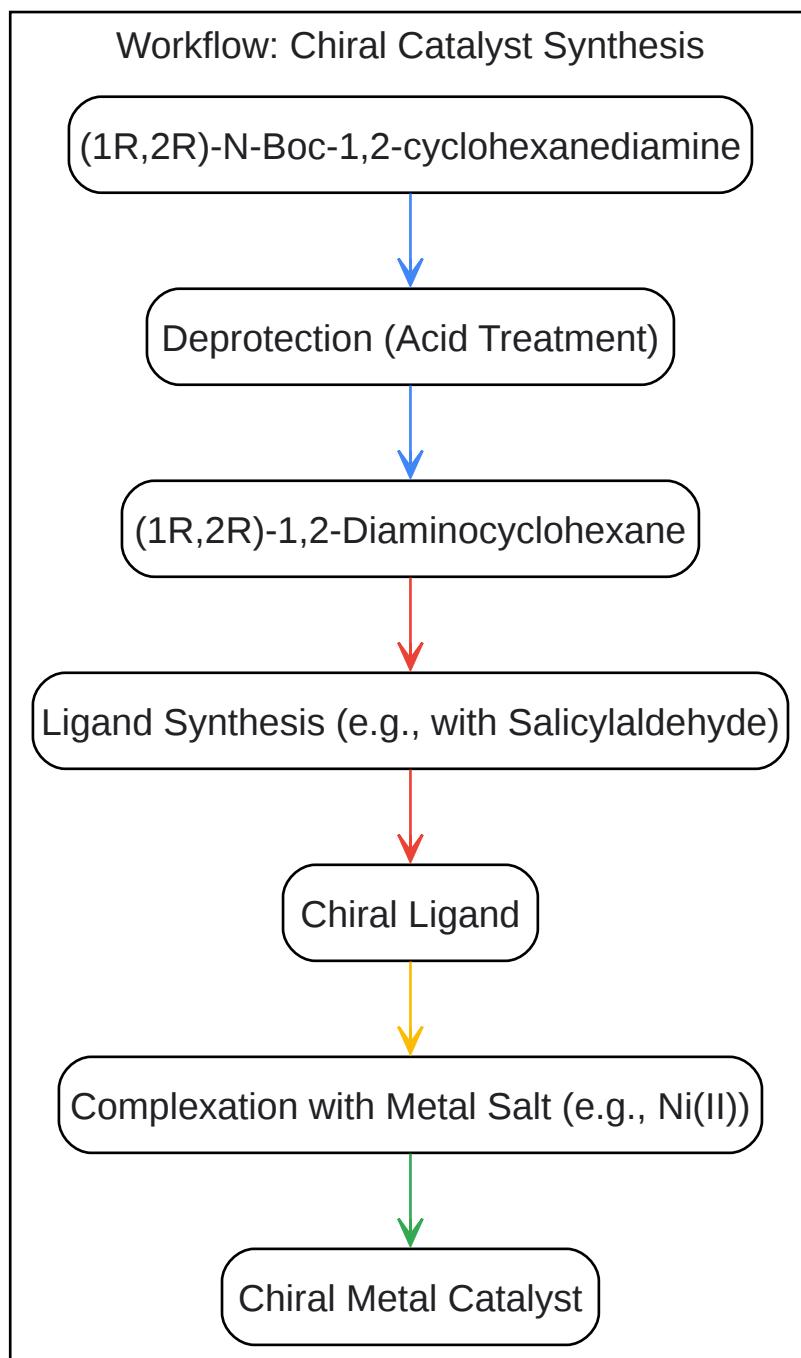
This protocol describes a general procedure for the synthesis of a chiral nickel catalyst for asymmetric Michael additions, using **(1R,2R)-N-Boc-1,2-cyclohexanediamine** as a starting material. This is a representative application found in the literature.

Step 1: Deprotection of the Boc Group

- Dissolve **(1R,2R)-N-Boc-1,2-cyclohexanediamine** in a suitable solvent such as dichloromethane (DCM) or methanol.
- Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
- Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent and excess acid under reduced pressure.
- Neutralize the resulting salt with a base (e.g., sodium hydroxide solution) and extract the free diamine into an organic solvent.
- Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate to yield **(1R,2R)-(-)-1,2-diaminocyclohexane**.

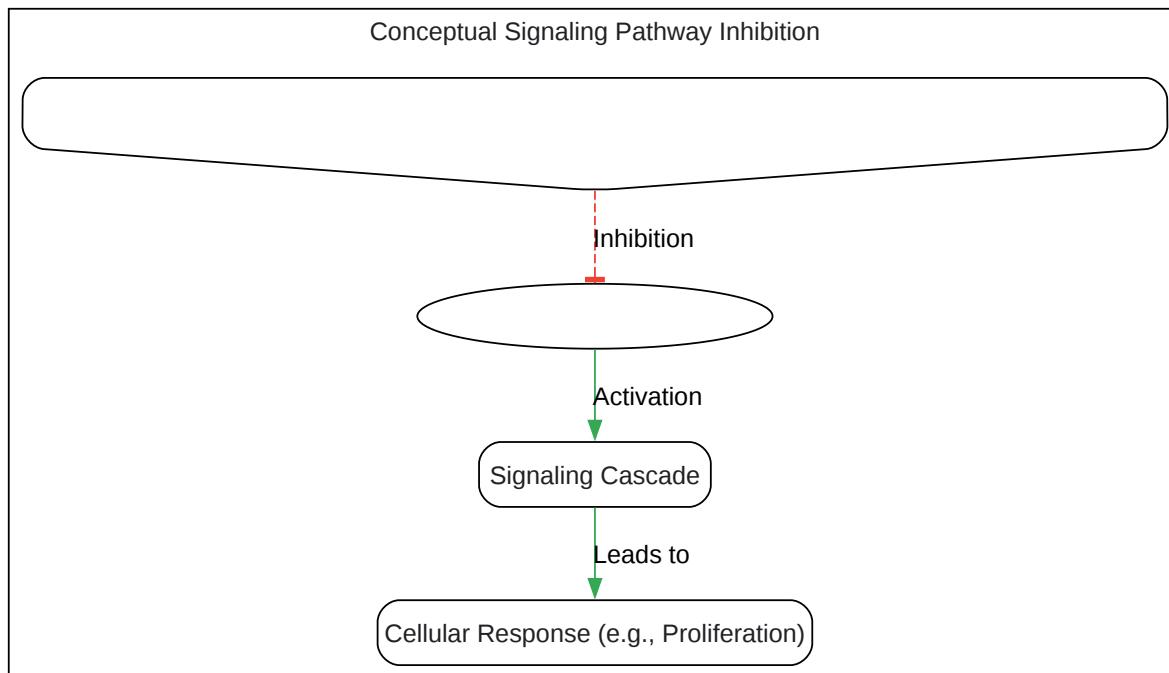
Step 2: Ligand Formation

- The resulting **(1R,2R)-(-)-1,2-diaminocyclohexane** can then be reacted with a suitable precursor to form the desired chiral ligand. For example, reaction with two equivalents of a salicylaldehyde derivative will form a salen-type ligand.
- Dissolve the diamine in an appropriate solvent like ethanol or methanol.
- Add two equivalents of the aldehyde and stir the mixture, often at an elevated temperature, for several hours.


- The resulting Schiff base ligand may precipitate upon cooling or after removal of the solvent. The product can be purified by recrystallization.

Step 3: Complexation with Nickel(II)

- Dissolve the synthesized chiral ligand in a suitable solvent (e.g., ethanol, acetonitrile).
- Add one equivalent of a nickel(II) salt, such as nickel(II) acetate tetrahydrate or nickel(II) chloride hexahydrate.
- Reflux the mixture for several hours.
- The chiral nickel catalyst will often precipitate from the solution upon cooling.
- Collect the solid catalyst by filtration, wash with a cold solvent, and dry under vacuum.


Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the application of **(1R,2R)-N-Boc-1,2-cyclohexanediamine** in chiral catalyst synthesis and a conceptual signaling pathway where a chiral drug, synthesized using this building block, might act.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing a chiral metal catalyst.

[Click to download full resolution via product page](#)

Caption: Conceptual inhibition of a signaling pathway by a chiral drug.

Safety Information

(1R,2R)-N-Boc-1,2-cyclohexanediamine is classified as a corrosive substance that can cause severe skin burns and eye damage.^[3] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound. It is designated with the GHS05 pictogram and the signal word "Danger".

This technical guide provides a foundational understanding of **(1R,2R)-N-Boc-1,2-cyclohexanediamine** for its effective and safe use in a research and development setting. For

more detailed information, consulting the primary literature and safety data sheets (SDS) is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | CAS: 146504-07-6 | ChemNorm [chemnorm.com]
- 2. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine | TargetMol [targetmol.com]
- 3. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | C11H22N2O2 | CID 1514390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [(1R,2R)-N-Boc-1,2-cyclohexanediamine CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3020936#1r-2r-n-boc-1-2-cyclohexanediamine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com